![molecular formula C9H10O3S B170679 [4-(Methylthio)phenoxy]essigsäure CAS No. 15267-49-9](/img/structure/B170679.png)

[4-(Methylthio)phenoxy]essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

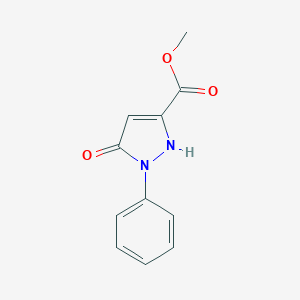

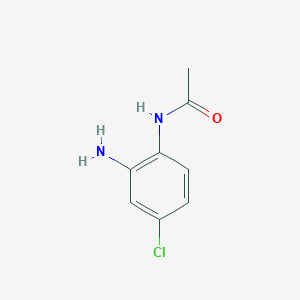

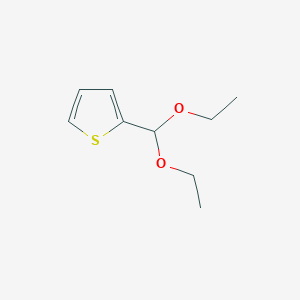

[4-(Methylthio)phenoxy]acetic acid: is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol This compound is characterized by the presence of a phenoxy group substituted with a methylthio group at the para position and an acetic acid moiety

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in organic synthesis.

- Intermediate in the synthesis of more complex molecules.

Biology:

- Potential applications in the study of enzyme interactions and metabolic pathways.

Medicine:

- Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals .

Industry:

Wirkmechanismus

Target of Action

It’s known that phenoxyacetic acid derivatives can interact with various biological targets

Mode of Action

Phenoxyacetic acid derivatives have been shown to exhibit antioxidant effects by scavenging free radicals . This suggests that [4-(Methylthio)phenoxy]acetic acid might interact with its targets to modulate oxidative stress, but more research is needed to confirm this.

Biochemical Pathways

Phenoxyacetic acid derivatives have been associated with the modulation of oxidative stress pathways

Pharmacokinetics

It’s known that phenoxyacetic acid derivatives can be rapidly absorbed and extensively metabolized . More research is needed to outline the specific pharmacokinetic properties of [4-(Methylthio)phenoxy]acetic acid and their impact on its bioavailability.

Result of Action

Phenoxyacetic acid derivatives have been associated with antioxidant effects . This suggests that [4-(Methylthio)phenoxy]acetic acid might exert similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(Methylthio)phenoxy]acetic acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including phenoxyacetic acid derivatives, throughout the environment This can potentially affect the compound’s action and efficacy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of [4-(Methylthio)phenoxy]acetic acid typically involves the reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF). This method avoids the Willgerodt-Kindler reactions, which generate hydrogen sulfide, a pollutant . The reaction conditions are mild and environmentally friendly, making it suitable for large-scale industrial production.

Industrial Production Methods: The industrial production of [4-(Methylthio)phenoxy]acetic acid follows similar synthetic routes, with an emphasis on scalability and environmental safety. The use of catalytic reactions in the presence of cuprous ions and DMF ensures high yields and minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: [4-(Methylthio)phenoxy]acetic acid can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: The phenoxy group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenoxyacetic acids.

Vergleich Mit ähnlichen Verbindungen

Phenoxyacetic acid: Similar structure but lacks the methylthio group.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid backbone but different substituents.

Uniqueness:

- The presence of the methylthio group in [4-(Methylthio)phenoxy]acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions .

Conclusion

[4-(Methylthio)phenoxy]acetic acid is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. The environmentally friendly preparation methods and its ability to undergo various chemical reactions further enhance its utility in research and industrial settings.

Eigenschaften

IUPAC Name |

2-(4-methylsulfanylphenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13-8-4-2-7(3-5-8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKQUYSTJGUONY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408169 |

Source

|

| Record name | [4-(methylthio)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15267-49-9 |

Source

|

| Record name | [4-(methylthio)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)